molecular formula C7H12N2O B13064740 4-Methyl-4,7-diazaspiro[2.5]octan-5-one

4-Methyl-4,7-diazaspiro[2.5]octan-5-one

Cat. No.: B13064740
M. Wt: 140.18 g/mol
InChI Key: MUWABQHQTOPFNL-UHFFFAOYSA-N
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Description

4-Methyl-4,7-diazaspiro[25]octan-5-one is a chemical compound with the molecular formula C7H12N2O It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,7-diazaspiro[2.5]octan-5-one typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The preparation method includes several steps, such as cyclization and methylation, under controlled conditions to ensure high yield and purity. The process is known for its simplicity, stability, and environmental friendliness, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of advanced equipment and techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,7-diazaspiro[2.5]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-Methyl-4,7-diazaspiro[2.5]octan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4,7-diazaspiro[2.5]octan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4,7-diazaspiro[2.5]octan-5-one is unique due to its specific methylation at the 4-position, which can influence its chemical properties and reactivity. This methyl group can affect the compound’s stability, solubility, and interaction with other molecules, distinguishing it from other similar spiro compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-methyl-4,7-diazaspiro[2.5]octan-5-one

InChI

InChI=1S/C7H12N2O/c1-9-6(10)4-8-5-7(9)2-3-7/h8H,2-5H2,1H3

InChI Key

MUWABQHQTOPFNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CNCC12CC2

Origin of Product

United States

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